(2E)-1,1-diphenyl-2-(1-phenylethylidene)hydrazine

説明

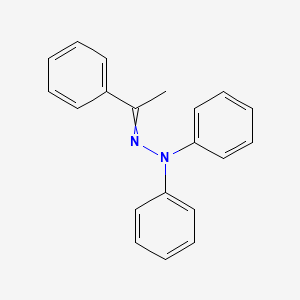

N-Phenyl-N-[(E)-1-phenylethylideneamino]aniline (CAS: 1749-19-5) is an aromatic Schiff base characterized by an aniline moiety linked via an imine group to a phenylethylidene substituent in the E-configuration . Its IUPAC name is N-(1-Phenylethylidene)aniline, and it is also known as phenyl-(1-phenylethylidene)amine. The compound’s structure (Fig. 1) features a planar geometry due to conjugation between the aromatic rings and the imine bond, which enhances its stability and electronic delocalization. This compound is primarily utilized in coordination chemistry as a ligand and in organic synthesis as an intermediate for heterocyclic compounds .

Molecular Formula: C₁₄H₁₂N₂ Molecular Weight: 208.26 g/mol Key Synonyms:

- N,1-Diphenylethanimine

- Acetophenon-phenylimin

- Phenyl-(1-phenylethylidene)amine

特性

CAS番号 |

3741-90-0 |

|---|---|

分子式 |

C20H18N2 |

分子量 |

286.4 g/mol |

IUPAC名 |

N-phenyl-N-[(Z)-1-phenylethylideneamino]aniline |

InChI |

InChI=1S/C20H18N2/c1-17(18-11-5-2-6-12-18)21-22(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3/b21-17- |

InChIキー |

AGBSHMKRSVRCNP-FXBPSFAMSA-N |

異性体SMILES |

C/C(=N\N(C1=CC=CC=C1)C2=CC=CC=C2)/C3=CC=CC=C3 |

正規SMILES |

CC(=NN(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-[(E)-1-phenylethylideneamino]aniline typically involves the reaction of benzophenone with hydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of N-phenyl-N-[(E)-1-phenylethylideneamino]aniline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

化学反応の分析

Types of Reactions

N-phenyl-N-[(E)-1-phenylethylideneamino]aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The hydrazone group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and substituted hydrazones .

科学的研究の応用

N-phenyl-N-[(E)-1-phenylethylideneamino]aniline has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of N-phenyl-N-[(E)-1-phenylethylideneamino]aniline involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

類似化合物との比較

Comparison with Structural Analogs

The following section compares the target compound with structurally related Schiff bases, focusing on substituent effects, electronic properties, and applications.

Substituent Effects on the Aromatic Ring

N-(4-Chlorobenzylidene)aniline (CAS: 2362-79-0)

- Structure : Features a chlorine atom at the para-position of the benzylidene ring.

- Molecular Formula : C₁₃H₁₀ClN

- Impact : The electron-withdrawing Cl group increases electrophilicity at the imine carbon, enhancing reactivity in nucleophilic additions. This compound is used in corrosion inhibition and as a precursor for chlorinated heterocycles .

N-(4-Methoxyphenyl)-1-phenylethanimine (CAS: 2743-00-2)

- Structure : Contains a methoxy group at the para-position of the aniline ring.

- Molecular Formula: C₁₅H₁₅NO

- Impact : The electron-donating methoxy group stabilizes the imine bond through resonance, reducing susceptibility to hydrolysis. Applications include photoluminescent materials due to extended conjugation .

Variations in the Imine Chain

N-Cinnamylideneaniline (CAS: 953-21-9)

- Structure : Replaces the phenylethylidene group with a cinnamylidene (3-phenylprop-2-en-1-ylidene) chain.

- Molecular Formula : C₁₅H₁₃N

- Impact : The extended π-conjugation from the propenyl group enhances absorption in the UV-Vis spectrum, making it suitable for optoelectronic applications .

N-[(1E,3E,5E)-5-(Phenylimino)-1,3-pentadienyl]aniline

Functional Group Modifications

N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline (CAS: 59973-15-8)

- Structure: Incorporates nitro and dimethylamino groups at opposite phenyl rings.

- Molecular Formula : C₁₅H₁₅N₃O₂

- Impact: The push-pull electronic structure (NO₂ as electron-withdrawing, NMe₂ as electron-donating) creates a strong dipole moment, enabling nonlinear optical (NLO) properties .

N-[(E)-(3-Nitrophenyl)methylidene]aniline (CAS: 5676-82-4)

Comparative Data Table

生物活性

N-phenyl-N-[(E)-1-phenylethylideneamino]aniline, also known as a Schiff base, is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

N-phenyl-N-[(E)-1-phenylethylideneamino]aniline is characterized by the presence of a phenyl group and an imine linkage that contributes to its reactivity and biological properties. The structure can be represented as follows:

The biological activity of N-phenyl-N-[(E)-1-phenylethylideneamino]aniline is primarily attributed to its ability to interact with various biological targets. Its mechanism of action includes:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in neurotransmission and metabolism, affecting pathways like acetylcholine metabolism by inhibiting acetylcholinesterase.

- Antimicrobial Activity : Studies have indicated that derivatives of Schiff bases exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound’s structure allows it to penetrate bacterial membranes and disrupt cellular functions .

Antimicrobial Effects

Research has demonstrated that N-phenyl-N-[(E)-1-phenylethylideneamino]aniline and its derivatives possess notable antimicrobial activity. For instance, derivatives have shown high efficacy against Escherichia coli and Klebsiella pneumoniae, with Minimum Inhibitory Concentrations (MIC) ranging from 1.95 to 7.81 μg/ml .

| Compound | MIC (μg/ml) | Activity Type |

|---|---|---|

| DS-14 | 1.95 | Bactericidal |

| DS-20 | 3.90 | Bacteriostatic |

Anticonvulsant Activity

In addition to antimicrobial properties, N-phenyl-N-[(E)-1-phenylethylideneamino]aniline has been investigated for its anticonvulsant potential. Analogous compounds have shown effectiveness in animal models, particularly in maximal electroshock (MES) tests, indicating their potential as treatment options for epilepsy .

Case Studies

- Antimicrobial Study : A series of synthesized derivatives were tested against various bacterial strains. The most active derivative, DS-14, showed significant bactericidal activity against E. coli with an MIC of 1.95 μg/ml .

- Anticonvulsant Screening : In a study evaluating the anticonvulsant activity of related compounds, several derivatives demonstrated protection in MES tests at doses ranging from 100 mg/kg to 300 mg/kg, suggesting potential therapeutic applications in seizure management .

Research Findings

Numerous studies have contributed to our understanding of the biological activity associated with N-phenyl-N-[(E)-1-phenylethylideneamino]aniline:

- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications on the phenyl rings can significantly alter the biological activity, emphasizing the importance of specific functional groups in enhancing efficacy against microbial pathogens or improving anticonvulsant effects .

- Toxicological Assessments : Safety profiles have been established through cytotoxicity tests, where derivatives exhibited low toxicity towards normal cell lines (e.g., HEK-293), indicating their potential for therapeutic use without significant adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。